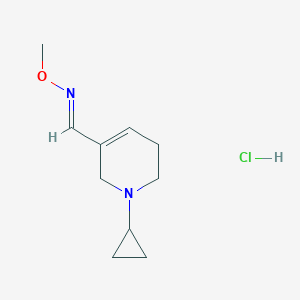
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride, also known as CPT-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.
Biochemische Und Physiologische Effekte
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it is a potent inhibitor of MAO-B. This makes it a useful tool for studying the role of MAO-B in neurodegenerative disorders. However, one of the limitations of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it has a low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride. One direction is to investigate the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders. Another direction is to explore the potential use of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride as a tool for studying the role of MAO-B in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride.
Conclusion
In conclusion, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride have been discussed in this paper. Further research is needed to better understand the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders and to explore its potential use as a tool for studying the role of MAO-B in the brain.
Synthesemethoden
The synthesis of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the reaction of 1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde with O-methylhydroxylamine hydrochloride. The product is then purified using recrystallization techniques. The yield of the synthesis method is approximately 70%.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been used in various scientific research applications, including studies on Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
139886-19-4 |
|---|---|
Produktname |
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride |
Molekularformel |
C10H17ClN2O |
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
(E)-1-(1-cyclopropyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-13-11-7-9-3-2-6-12(8-9)10-4-5-10;/h3,7,10H,2,4-6,8H2,1H3;1H/b11-7+; |
InChI-Schlüssel |
RYCBHJSEXKIGKN-RVDQCCQOSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)C2CC2.Cl |
SMILES |
CON=CC1=CCCN(C1)C2CC2.Cl |
Kanonische SMILES |
CON=CC1=CCCN(C1)C2CC2.Cl |
Synonyme |
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxim e hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



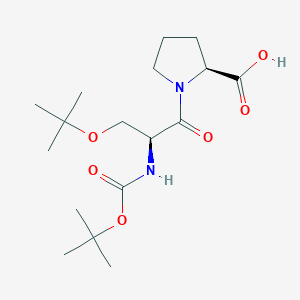
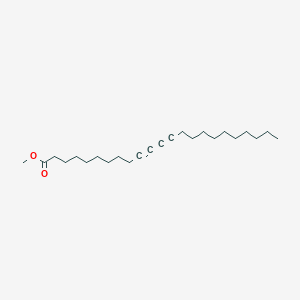
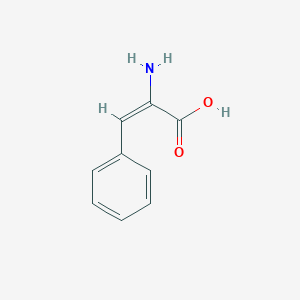
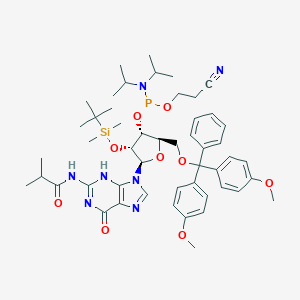
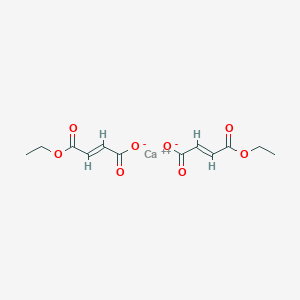
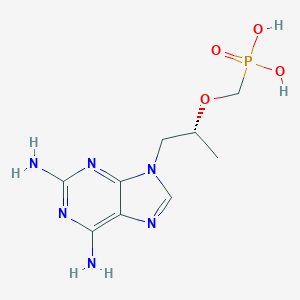
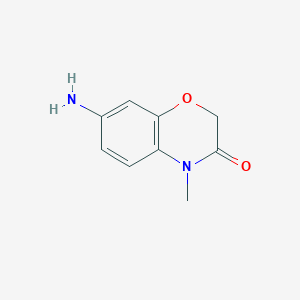
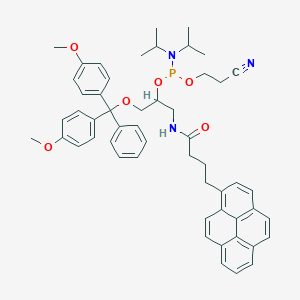
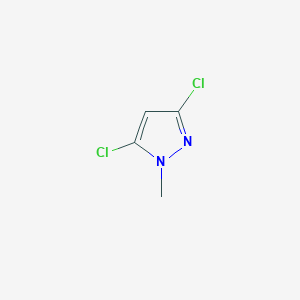
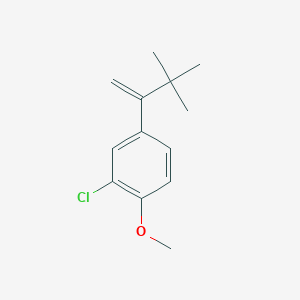
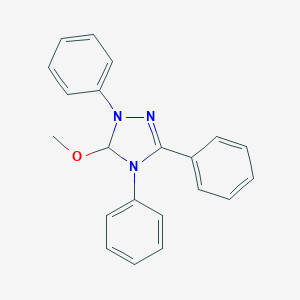
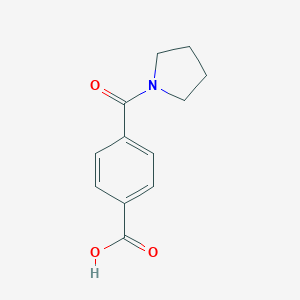
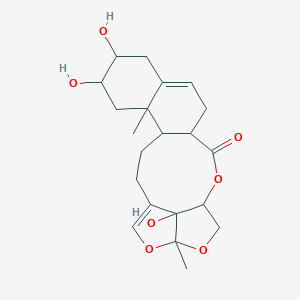
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)